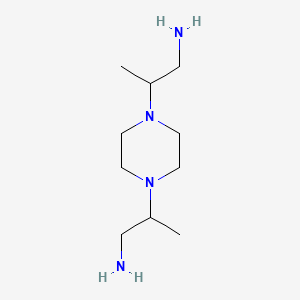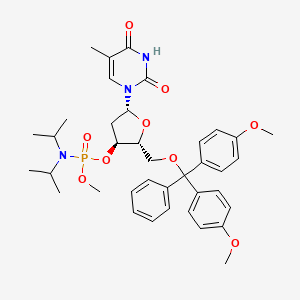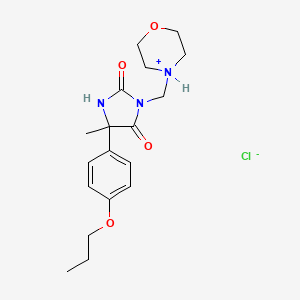
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydantoin core substituted with a morpholinomethyl group and a p-propoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core can be synthesized through the reaction of an amino acid or its derivative with urea or a urea derivative under acidic or basic conditions.
Substitution with Morpholinomethyl Group: The hydantoin core is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of p-Propoxyphenyl Group: The final step involves the reaction of the intermediate product with p-propoxybenzyl chloride under basic conditions to introduce the p-propoxyphenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydantoin core or the aromatic ring, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the p-propoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced forms of the hydantoin core or aromatic ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.
Comparaison Avec Des Composés Similaires
3-(Morpholinomethyl)-5-phenylhydantoin hydrochloride: Lacks the p-propoxy group, making it less hydrophobic.
5-(p-Propoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group, affecting its reactivity and biological activity.
Uniqueness: 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-propoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
98402-04-1 |
|---|---|
Formule moléculaire |
C18H26ClN3O4 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H |
Clé InChI |
CKJAIBGBEMDYOW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


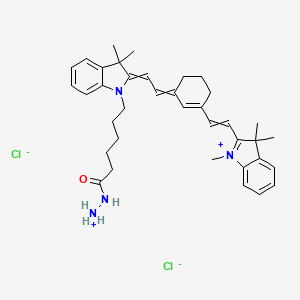
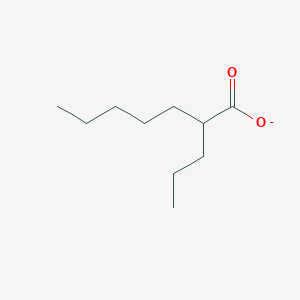
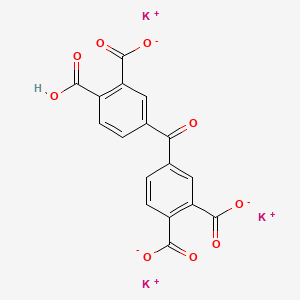
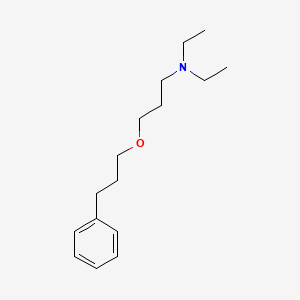
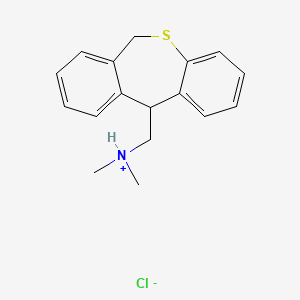
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
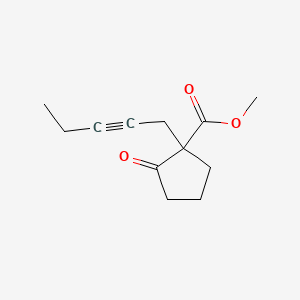
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)


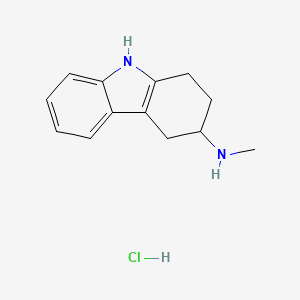
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
